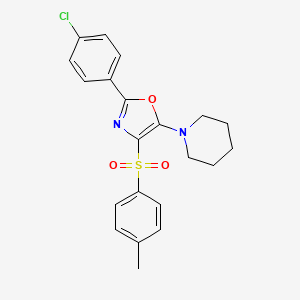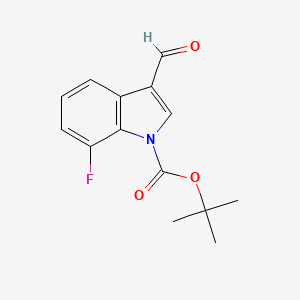
2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene” is a polyhalo substituted benzene . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms as substituents on a benzene ring . It is a clear colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H3BrClF . The structure consists of a benzene ring with bromine, chlorine, and fluorine atoms as substituents .Chemical Reactions Analysis
Polyhalo substituted benzenes like “this compound” can undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
“this compound” is a clear colorless to pale yellow liquid . It has an assay (GC) of ≥96.0% and a refractive index of 1.5510-1.5560 @ 20°C .Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
- Development of Bifunctional Labelling Agents : 1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, and various substituted 1-halomethyl-[18F]fluoromethyl-benzenes have been synthesized for potential use as bifunctional labelling agents in scientific research. This involves nucleophilic substitution reactions with [18F]fluoride on dihalo analogues (Namolingam, Luthra, Brady, & Pike, 2001).
Organometallic Synthesis
- Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, prepared from 1,3-bis(fluoromethyl)benzene, serves as a versatile starting material for various synthetically useful reactions, leading to organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).
Catalysis Research
- Catalysts for Oxidation Reactions : Tetranuclear copper(ii)-Schiff-base complexes, synthesized using halogen-containing benzenes like 4-methyl-2,6-bis(2-bromoethyliminomethyl) phenol, act as active catalysts for the oxidation of hydrocarbons such as cyclohexane and toluene (Roy & Manassero, 2010).
Protonation Studies
- Research on Benzenium Ions : Halogen-containing benzenes, including fluoro, chloro, and bromo derivatives, have been used to study the formation and properties of stable benzenium ions, contributing to the understanding of their structures and protonation mechanisms (Brouwer, 2010).
Bond Formation Research
- Study of Carbon-Fluorine Bond Formation : Research involving fluoro complexes of ruthenium(II) and their reactions with halogenated benzenes, including the bromo and chloro derivatives, contributes to understanding the mechanisms of carbon-fluorine bond formation (Barthazy et al., 1999).
Material Science Research
- Development of Electrooptical Materials : Halogen-substituted benzenes, such as fluoro and chloro derivatives, have been used to synthesize low melting esters with large nematic ranges. These compounds are particularly useful in the field of material science for developing electrooptical materials with specific properties (Gray & Kelly, 1981).
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCFWVMQBBCUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)
![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876025.png)
![Bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B2876027.png)

![5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2876031.png)


![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)
![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)
![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
